1-Azido-2,5-dichloro-3,6-dimethyl-4-nitrobenzene
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Overview
Description
1-Azido-2,5-dichloro-3,6-dimethyl-4-nitrobenzene is a chemical compound with the molecular formula C8H6Cl2N4O2. Its structure consists of a benzene ring substituted with azido, dichloro, dimethyl, and nitro groups . The compound’s pale yellow appearance reflects its aromatic nature, which arises from the delocalization of pi electrons across the benzene ring.
Preparation Methods
Synthetic Routes: The synthesis of 1-Azido-2,5-dichloro-3,6-dimethyl-4-nitrobenzene involves electrophilic aromatic substitution reactions. Specifically, it can be prepared by introducing the azido group (N3) onto a dichlorobenzene precursor. The following steps outline a typical synthetic route:
Bromination: Start with 1,2-dichloro-4-nitrobenzene (a related compound) and brominate it using bromine as the electrophile. This forms the intermediate 1-bromo-2,5-dichloro-3,6-dimethyl-4-nitrobenzene.
Azidation: React the brominated intermediate with sodium azide (NaN) to replace the bromine with an azido group, yielding this compound.
Industrial Production: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing.
Chemical Reactions Analysis
1-Azido-2,5-dichloro-3,6-dimethyl-4-nitrobenzene undergoes various reactions due to its functional groups:
Electrophilic Aromatic Substitution: The azido group allows for further substitution reactions. Common reagents include halogens, nitric acid, and sulfuric acid.
Reduction: The nitro group can be reduced to an amino group (NH).
Substitution: The dichloro groups can be replaced by other functional groups.
Major products formed from these reactions include derivatives with different substituents on the benzene ring.
Scientific Research Applications
1-Azido-2,5-dichloro-3,6-dimethyl-4-nitrobenzene finds applications in:
Chemical Research: As a precursor for synthesizing other compounds.
Biological Studies: It can be used as a probe or labeling agent.
Medicine: Its derivatives may have pharmacological properties.
Industry: For manufacturing specialty chemicals.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
1-Azido-2,5-dichloro-3,6-dimethyl-4-nitrobenzene is unique due to its combination of functional groups. Similar compounds include other nitrobenzenes, but their specific substitutions differ .
Properties
CAS No. |
120455-49-4 |
---|---|
Molecular Formula |
C8H6Cl2N4O2 |
Molecular Weight |
261.06 g/mol |
IUPAC Name |
1-azido-2,5-dichloro-3,6-dimethyl-4-nitrobenzene |
InChI |
InChI=1S/C8H6Cl2N4O2/c1-3-6(10)8(14(15)16)4(2)5(9)7(3)12-13-11/h1-2H3 |
InChI Key |
BXWTXSHFOPSALZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)[N+](=O)[O-])C)Cl)N=[N+]=[N-] |
Origin of Product |
United States |
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